molecular formula C23H26ClK2N3O5S B10764193 Glibenclamide potassium salt

Glibenclamide potassium salt

Cat. No.: B10764193
M. Wt: 570.2 g/mol
InChI Key: AYVRWNXZNHAWAH-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glibenclamide potassium salt can be synthesized through the reaction of glibenclamide with potassium hydroxide. The process involves dissolving glibenclamide in a suitable solvent, such as methanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and drying, to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Glibenclamide potassium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glibenclamide potassium salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of sulfonylurea chemistry and reactivity.

    Biology: Investigated for its effects on cellular potassium channels and insulin secretion.

    Medicine: Studied for its potential neuroprotective effects in conditions like stroke and traumatic brain injury.

    Industry: Utilized in the development of new antidiabetic drugs and formulations

Mechanism of Action

Glibenclamide potassium salt exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin from the beta cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glibenclamide potassium salt is unique due to its high potency and long duration of action compared to other sulfonylureas. It also has a higher risk of causing hypoglycemia, which necessitates careful monitoring and dosage adjustments .

Properties

IUPAC Name

dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVRWNXZNHAWAH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClK2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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